In-Depth Technical Guide to Busan 40: Chemical Structure and Properties
In-Depth Technical Guide to Busan 40: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Busan 40 is the trade name for the chemical compound Potassium N-hydroxymethyl-N-methyl dithiocarbamate. It is a versatile organosulfur compound primarily utilized as a broad-spectrum biocide, fungicide, and bacteriostat in various industrial applications.[1][2] Its efficacy in inhibiting the growth of a wide range of microorganisms makes it a valuable preservative in products such as paints, adhesives, and in pulp and paper mill systems.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Busan 40.
Chemical Structure and Identification
The core of Busan 40's biological activity lies in its dithiocarbamate functional group. The presence of a hydroxymethyl group attached to the nitrogen atom is a distinguishing feature of its structure.
IUPAC Name: Potassium;N-(hydroxymethyl)-N-methylcarbamodithioate[2]
Chemical Structure:
Caption: Chemical structure of Potassium N-hydroxymethyl-N-methyl dithiocarbamate.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of Busan 40 is presented in the table below. This data is essential for its handling, formulation, and application in various experimental and industrial settings.
| Property | Value | Reference |
| CAS Number | 51026-28-9 | [2] |
| Molecular Formula | C₃H₆KNOS₂ | [2] |
| Molecular Weight | 175.32 g/mol | [2] |
| Melting Point | -43.8 °C | [3] |
| Water Solubility | Water-soluble | [4][5] |
| SMILES | CN(CO)C(=S)[S-].[K+] | [2] |
| Appearance | As a concentrated aqueous solution, it is a clear orange liquid with a pungent rotten-egg odor. | [6][7] |
Experimental Protocols
Synthesis of Potassium N-hydroxymethyl-N-methyl dithiocarbamate
The synthesis of Busan 40 involves the reaction of potassium N-methyldithiocarbamate with formaldehyde. The following protocol is based on the methodology described in U.S. Patent 3,856,851.[4]
Materials:
-
Aqueous solution of potassium N-methyldithiocarbamate (54.5%)
-
Aqueous solution of formaldehyde (37%)
-
Water
-
2-liter reaction flask with mechanical stirrer, condenser, and thermometer
-
Ice bath
Procedure:
-
Charge a 2-liter reaction flask with 88 grams of water and 1,000 grams (3.7 moles) of a 54.5% aqueous solution of potassium N-methyldithiocarbamate.[4]
-
To this solution, add 302 grams (3.7 moles) of a 37% aqueous solution of formaldehyde.
-
During the addition of formaldehyde, the temperature of the reaction mixture will rise. Maintain the temperature at less than 35°C using an ice bath for cooling.[8]
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.[8]
-
The resulting product is an aqueous solution of potassium N-hydroxymethyl-N-methyl dithiocarbamate.
Purification (optional, for obtaining a solid product):
-
The aqueous product solution can be treated with isopropanol to precipitate a solid.
-
The resulting syrup can be dissolved in methanol and then diluted with ether to yield a white solid.[8]
-
The solid can be dried in a vacuum desiccator.
Confirmation of Synthesis:
-
Elemental Analysis: Theoretical values are approximately K: 23.5%, S: 38.7%, N: 8.4%.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should be consistent with the structure of potassium N-hydroxymethyl-N-methyl dithiocarbamate.[4]
Caption: Experimental workflow for the synthesis of Busan 40.
Analytical Methodology: Quantification of Dithiocarbamates via Carbon Disulfide Derivatization
Principle: Dithiocarbamates are unstable in acidic conditions and quantitatively decompose to form carbon disulfide (CS₂) and the corresponding amine. The volatile CS₂ is then extracted and analyzed.
General Procedure:
-
Sample Preparation: A known quantity of the sample containing Busan 40 is placed in a reaction vessel.
-
Acid Hydrolysis: An acidic solution, typically containing hydrochloric acid and a reducing agent like tin(II) chloride, is added to the sample.[1][9]
-
Incubation: The reaction vessel is sealed and heated (e.g., at 80°C) to facilitate the complete hydrolysis of the dithiocarbamate to CS₂.[9]
-
Extraction: The headspace gas containing the volatilized CS₂ is sampled, or the CS₂ is partitioned into an organic solvent (e.g., isooctane).[9]
-
Gas Chromatography (GC) Analysis: The extracted CS₂ is injected into a GC system, typically equipped with a mass spectrometer (MS) or an electron capture detector (ECD), for separation and quantification.[8][9]
-
Quantification: The concentration of Busan 40 in the original sample is calculated based on the measured amount of CS₂ and the stoichiometry of the hydrolysis reaction.
Caption: Logical workflow for the analysis of dithiocarbamates.
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR) for Busan 40 is not widely published. However, based on the known structure and general characteristics of dithiocarbamates, the following spectral features can be anticipated:
-
¹H NMR: Signals corresponding to the protons of the N-methyl group (CH₃), the N-hydroxymethyl group (CH₂ and OH).
-
¹³C NMR: Resonances for the carbon atoms in the methyl, hydroxymethyl, and dithiocarbamate (N-C=S) groups.
-
IR Spectroscopy: Characteristic absorption bands for O-H stretching (from the hydroxymethyl group), C-N stretching, and C=S stretching of the dithiocarbamate moiety. The C-N bond in dithiocarbamates typically has a partial double bond character, leading to a strong absorption band in the region of 1470-1520 cm⁻¹. The C-S stretching frequency is usually observed around 980-987 cm⁻¹.[10]
Safety and Handling
Busan 40 is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation.[3] As a dithiocarbamate, it has the potential to be neurotoxic, teratogenic, and cytotoxic. In aqueous solutions, it can slowly decompose to generate carbon disulfide and methylamine, and this decomposition is accelerated by the addition of water and by acidic conditions.[6][7] Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
Busan 40, or Potassium N-hydroxymethyl-N-methyl dithiocarbamate, is a commercially significant biocide with a well-defined chemical structure. While detailed public data on its physicochemical properties and specific analytical protocols are limited, its synthesis and general analytical determination are understood within the broader context of dithiocarbamate chemistry. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing its chemical identity, a reliable synthesis route, and the principles of its analysis. Further research to fully characterize its spectroscopic properties and to develop specific, validated analytical methods would be of significant value to the scientific community.
References
- 1. epa.gov [epa.gov]
- 2. Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accustandard.com [accustandard.com]
- 4. US3856851A - Potassium n-hydroxylmethyl-n-methyldithiocarbamate - Google Patents [patents.google.com]
- 5. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. POTASSIUM N-METHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Monopotassium methyldithiocarbamate | KC2H4NS2 | CID 23690432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
